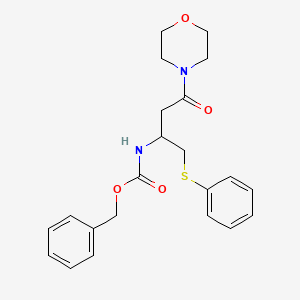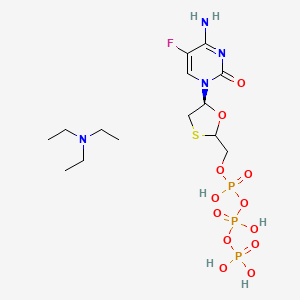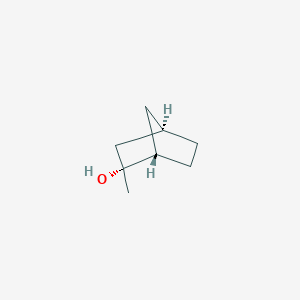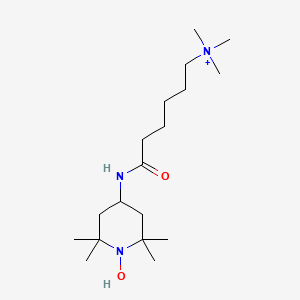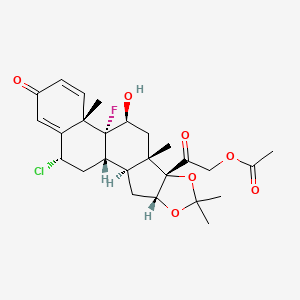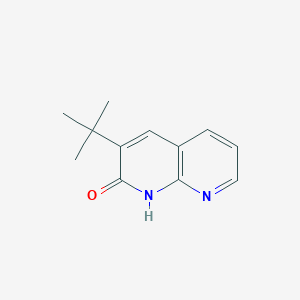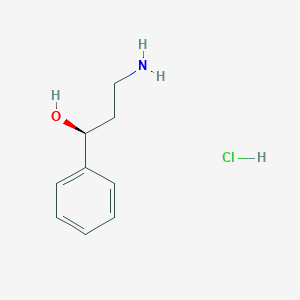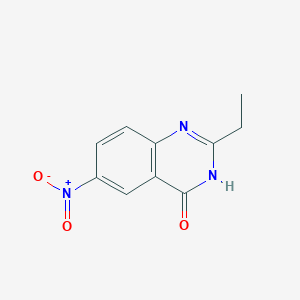
2-ethyl-6-nitroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-6-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 6th position and the ethyl group at the 2nd position in the quinazolinone ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-1H-quinazolin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one.
Nitration: The hydrogen atom at the 6th position of the resulting 3(H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound.
Alkylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 2-ethyl-6-nitro-1H-quinazolin-4-one follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 2-ethyl-6-amino-1H-quinazolin-4-one.
Oxidation: 2-carboxy-6-nitro-1H-quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.
Biology: Exhibits antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
Medicine: Potential therapeutic agent for treating bacterial infections and as a lead compound for developing new antibiotics.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-ethyl-6-nitro-1H-quinazolin-4-one involves its interaction with bacterial enzymes and proteins. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
2-ethyl-6-nitro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
6-nitro-3(H)-quinazolin-4-one: Lacks the ethyl group at the 2nd position, which may affect its biological activity.
2-methyl-6-nitro-1H-quinazolin-4-one: Contains a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
2-ethyl-4(3H)-quinazolinone: Lacks the nitro group at the 6th position, which may reduce its antimicrobial activity.
The presence of both the ethyl and nitro groups in 2-ethyl-6-nitro-1H-quinazolin-4-one makes it unique and potentially more effective as an antimicrobial agent compared to its analogs.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-ethyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-8-4-3-6(13(15)16)5-7(8)10(14)12-9/h3-5H,2H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
VIVANYUABSWCDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


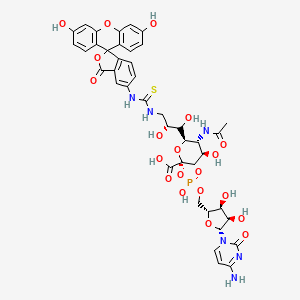
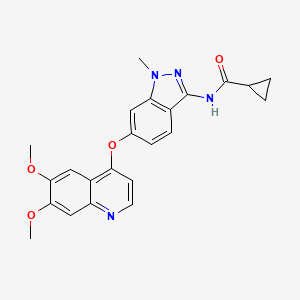


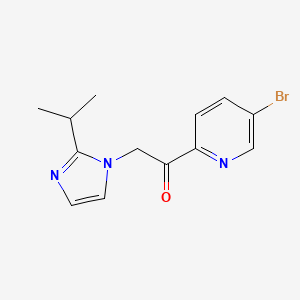
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
